

Preliminary Investigation of Ac-IEPD-AMC in Cell Lysates: A Technical Guide

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Compound of Interest

Compound Name: Ac-IEPD-AMC

Cat. No.: B1370548

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This in-depth technical guide provides a comprehensive overview of the preliminary investigation of the fluorogenic substrate Acetyl-Isoleucyl-Glutamyl-Prolyl-Aspartyl-7-Amino-4-methylcoumarin (**Ac-IEPD-AMC**) for the detection of caspase-8 activity in cell lysates. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes visualizations of key signaling pathways and experimental workflows.

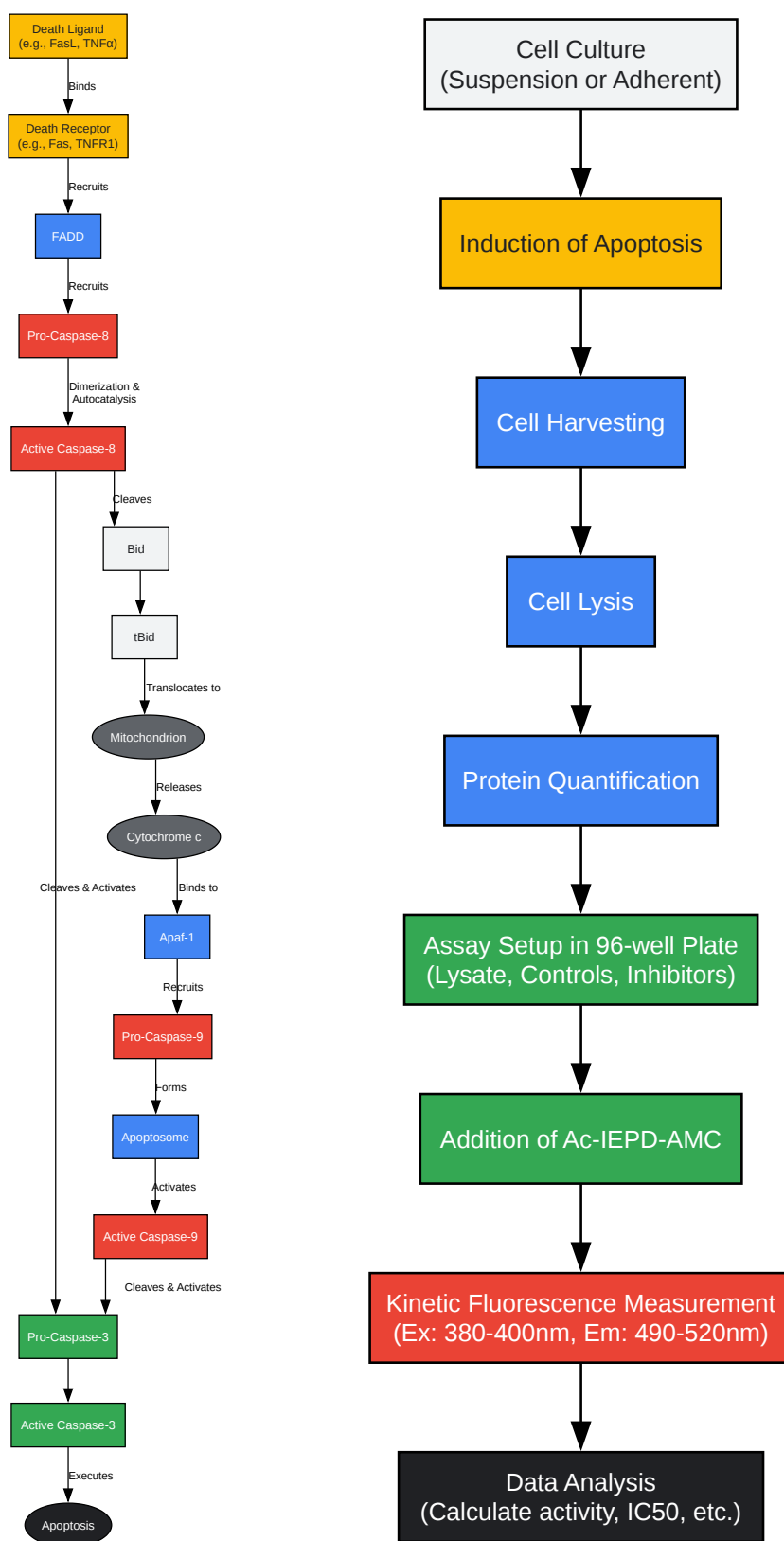
Introduction to Caspase-8 and the Ac-IEPD-AMC Substrate

Caspase-8 is a critical initiator caspase in the extrinsic pathway of apoptosis, or programmed cell death. Its activation is a key event in the cellular response to external death signals, leading to a cascade of downstream events that result in the dismantling of the cell. The fluorogenic substrate **Ac-IEPD-AMC** is a valuable tool for studying caspase-8 activity. It is a synthetic tetrapeptide that mimics the cleavage site of pro-caspase-3, a natural substrate of caspase-8. When cleaved by active caspase-8, the 7-amino-4-methylcoumarin (AMC) fluorophore is released, producing a measurable fluorescent signal.

Caspase-8 Signaling Pathway

The activation of caspase-8 is a tightly regulated process initiated by the binding of extracellular ligands, such as Fas ligand (FasL) or Tumor Necrosis Factor-alpha (TNF- α), to

their respective death receptors on the cell surface. This binding event triggers the recruitment of adaptor proteins, such as Fas-Associated Death Domain (FADD), which in turn recruits pro-caspase-8. The proximity of multiple pro-caspase-8 molecules leads to their dimerization and subsequent auto-proteolytic activation. Active caspase-8 can then initiate the execution phase of apoptosis through two main pathways: by directly cleaving and activating downstream effector caspases, such as caspase-3, or by cleaving the Bid protein, which leads to mitochondrial-mediated apoptosis.



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